molecular formula C11H14N2O3 B13197725 5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid

5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid

Cat. No.: B13197725
M. Wt: 222.24 g/mol
InChI Key: CUUPOKYICKFFGR-UHFFFAOYSA-N
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Description

5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C11H14N2O3 It is a derivative of pyridine, a nitrogen-containing heterocycle, and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with morpholine in the presence of a suitable catalyst. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of pyridine-3-carboxylic acid and the amine group of morpholine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid is unique due to its specific combination of a morpholine ring and a pyridine carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

5-(morpholin-4-ylmethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c14-11(15)10-5-9(6-12-7-10)8-13-1-3-16-4-2-13/h5-7H,1-4,8H2,(H,14,15)

InChI Key

CUUPOKYICKFFGR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=CN=C2)C(=O)O

Origin of Product

United States

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